1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-6-4-5-7-14(13)19/h4-7H,8-12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSSQYCGUSTHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step usually involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the 2-chlorobenzyl group: This can be done through nucleophilic substitution reactions where the piperidine derivative reacts with 2-chlorobenzyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid often involves multi-step organic reactions. It serves as an intermediate in the synthesis of various biologically active compounds, including potential pharmaceuticals targeting specific receptors or enzymes.
Medicinal Applications
- Inhibition of Enzymes : This compound has been explored for its ability to inhibit arginase, an enzyme involved in the urea cycle. Inhibitors of arginase can have therapeutic implications in conditions like cancer and cardiovascular diseases due to their role in modulating nitric oxide levels .
- Drug Development : The compound's structure allows it to be modified into various analogs that may exhibit enhanced potency or selectivity against specific biological targets. For instance, derivatives have been tested for their activity against kinases involved in cancer progression, showing promising results .
- Antimicrobial Activity : Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics .
Case Study 1: Arginase Inhibitors
A study highlighted the synthesis of analogs related to this compound, which demonstrated significant inhibition of human arginases (IC₅₀ values of 223 nM and 509 nM). This suggests potential applications in treating diseases where arginase plays a critical role .
Case Study 2: Kinase Inhibition
Research focusing on kinase inhibitors identified several derivatives based on the piperidine structure that showed effective inhibition against specific kinases involved in cancer pathways. The modification of the piperidine ring and substitution patterns were crucial for enhancing biological activity .
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid depends on its specific interactions with molecular targets. These may include:
Binding to receptors: The compound may interact with specific receptors in biological systems, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound might influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Chlorobenzyl and Chlorophenyl Derivatives
- Structural Impact: 2-chlorobenzyl vs. In contrast, the para-chloro analog may exhibit enhanced electronic effects due to resonance stabilization . Benzyl vs. Phenyl: The benzyl group (with a methylene spacer) increases hydrophobicity and conformational flexibility compared to the rigid phenyl group, influencing pharmacokinetic properties such as membrane permeability .
Trifluoromethyl and Halogenated Derivatives
Alkyl and Alkenyl Derivatives
- Substituent Size and Flexibility :
- Ethyl and butenyl groups offer minimal steric hindrance, favoring interactions with shallow binding pockets. The butenyl group’s double bond provides a site for chemical modifications, expanding utility in combinatorial chemistry .
Biological Activity
1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid, also known by its CAS number 1146894-87-2, is a compound of significant interest in medicinal chemistry. Its structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a chlorobenzyl moiety, which may influence its biological activity. This article reviews its biological properties, including pharmacological effects, toxicity profiles, and potential therapeutic applications.
- Molecular Formula : C17H22ClNO4
- Molecular Weight : 339.81 g/mol
- CAS Number : 1146894-87-2
- IUPAC Name : 1-(tert-butoxycarbonyl)-4-(2-chlorophenyl)piperidine-4-carboxylic acid
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit promising anticancer properties. For instance:
- In vitro Studies : A related compound showed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent inhibitory effects on cell proliferation . This suggests that the piperidine framework may enhance cytotoxicity towards cancer cells while sparing normal cells.
The mechanism underlying the anticancer activity appears to involve:
- Apoptosis Induction : Compounds in this class have been shown to increase levels of caspase enzymes, which are critical for apoptosis. For example, treatment with certain derivatives led to elevated caspase 9 levels compared to controls .
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G2/M phase, further contributing to their anticancer effects .
Toxicity Profile
Toxicological assessments have been conducted to evaluate the safety of this compound:
- Acute Toxicity : In animal models, no acute toxicity was observed at doses up to 2000 mg/kg, indicating a favorable safety profile for initial testing .
- Skin and Eye Irritation : Safety data sheets classify this compound as a skin and eye irritant (Categories 2 and 2A respectively), necessitating caution during handling .
Research Findings and Case Studies
The following table summarizes key research findings related to the biological activity of this compound and its analogs:
Q & A
Q. What are the standard synthetic routes for 1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid?
The synthesis typically involves multi-step protocols:
- Step 1 : Boc protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under acidic conditions (e.g., HCl in 1,4-dioxane at 20–50°C for 25 hours) .
- Step 2 : Alkylation at the 4-position of piperidine with a 2-chlorobenzyl group via palladium-catalyzed coupling (e.g., Pd(OAc)₂, tert-butyl XPhos ligand, Cs₂CO₃ in tert-butanol at 40–100°C under inert atmosphere) .
- Step 3 : Hydrolysis of the ester group to the carboxylic acid using aqueous HCl (93–96°C for 17 hours) .
Key Considerations : Optimize reaction times and temperatures to avoid side reactions (e.g., Boc deprotection during acidic steps).
Q. How is the compound purified post-synthesis?
Purification methods include:
- Filtration and Solvent Extraction : Combine filtrates from repeated reactions to maximize yield, followed by solvent removal under reduced pressure .
- Chromatography : Use silica gel columns with polar solvents (e.g., ethyl acetate/hexane mixtures) for intermediates.
- Recrystallization : For final product purification, solvents like acetonitrile or ethanol are preferred, achieving >95% purity .
Q. What analytical techniques confirm structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group integrity (e.g., tert-butyl singlet at ~1.4 ppm) and piperidine/benzyl substituents .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 368.15 g/mol for C₁₈H₂₃ClNO₄) .
- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 98% purity with UV detection at 254 nm) .
Advanced Research Questions
Q. How does steric hindrance from the Boc group influence regioselectivity in further derivatization?
- The bulky Boc group directs electrophilic attacks to the less hindered 4-position of the piperidine ring. For example, nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura) favor the 2-chlorobenzyl-substituted carbon due to reduced steric interference .
- Contradiction Note : Some studies report competing reactions at the piperidine nitrogen if Boc deprotection occurs prematurely under acidic conditions .
Q. What is the compound’s stability under varying pH and temperature conditions?
- Acidic Conditions : The Boc group is labile in strong acids (e.g., HCl in dioxane), leading to deprotection above 50°C .
- Basic Conditions : Stable in mild bases (e.g., K₂CO₃ in acetonitrile) but may degrade in strong bases (pH >12) via ester hydrolysis .
- Thermal Stability : Decomposition observed >150°C, necessitating storage at 2–8°C in inert atmospheres .
Q. How is this compound applied in medicinal chemistry research?
- Building Block for Drug Candidates : The 2-chlorobenzyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Peptide Mimetics : The carboxylic acid moiety facilitates conjugation to amino groups in peptide-based drug design .
- In Vivo Studies : Boc protection improves metabolic stability in preclinical models, though deprotection is required for active metabolite generation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
